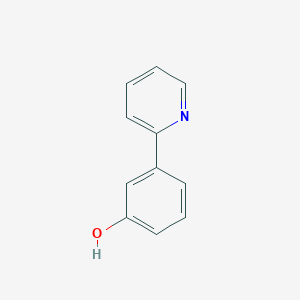

3-(Pyridin-2-YL)phenol

Description

BenchChem offers high-quality 3-(Pyridin-2-YL)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-2-YL)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDBMZOJTCSRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540162 | |

| Record name | 3-(Pyridin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98061-22-4 | |

| Record name | 3-(Pyridin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Pyridinylphenol Scaffold

An In-depth Technical Guide to 3-(Pyridin-2-YL)phenol (CAS: 98061-22-4)

Authored for Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and phenol rings into a single molecular entity creates the pyridinylphenol scaffold, a structure of significant interest in medicinal chemistry and materials science. The pyridine ring, a six-membered heteroaromatic system, often acts as a hydrogen bond acceptor and can participate in π-stacking interactions, making it a crucial pharmacophore in numerous approved drugs.[1] Its basic nitrogen atom allows for salt formation, enhancing solubility and bioavailability.[1] When combined with a phenol group—a versatile hydrogen bond donor and a key interaction point for many biological targets—the resulting scaffold possesses a unique electronic and structural profile. 3-(Pyridin-2-yl)phenol is a prime exemplar of this class, serving as a versatile building block for constructing more complex molecules with tailored biological activities, from enzyme inhibitors to advanced materials. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation for its successful application in research and development. 3-(Pyridin-2-yl)phenol is typically a solid crystalline substance at room temperature.[2]

Core Chemical Properties

The key physicochemical properties of 3-(Pyridin-2-yl)phenol are summarized below. These predicted and reported values are essential for planning reactions, purification, and formulation.

| Property | Value | Source |

| CAS Number | 98061-22-4 | [3][4][5] |

| Molecular Formula | C₁₁H₉NO | [4][5] |

| Molecular Weight | 171.19 g/mol | [4] |

| IUPAC Name | 3-(pyridin-2-yl)phenol | [4] |

| Boiling Point | 350.0 ± 25.0 °C (Predicted) | [3][6] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [3][6] |

| pKa | 9.43 ± 0.10 (Predicted) | [3] |

| Appearance | Solid crystalline substance | [2] |

Predicted Spectroscopic Signature

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 6.8-8.7 ppm) corresponding to the protons on both the pyridine and phenyl rings. A characteristic broad singlet, typically downfield (often >9.0 ppm), would correspond to the phenolic hydroxyl (-OH) proton.

-

¹³C NMR Spectroscopy: The carbon NMR would display eleven distinct signals for each carbon atom in the unique electronic environments of the fused aromatic system.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretching of the phenolic group. Sharp peaks between 1400-1600 cm⁻¹ would indicate the C=C and C=N stretching vibrations within the aromatic rings.

-

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 171.07, corresponding to the exact mass of the compound.[8]

Part 2: Synthesis and Purification

The creation of the C-C bond between the pyridine and phenyl rings is the central challenge in synthesizing 3-(pyridin-2-yl)phenol. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted methodology for this transformation due to its high functional group tolerance and excellent yields.[9][10]

Causality in Method Selection: The Suzuki-Miyaura Advantage

The Suzuki-Miyaura reaction is preferred for synthesizing biaryl compounds like 3-(pyridin-2-yl)phenol for several key reasons:

-

High Versatility: It allows for the coupling of a wide range of aryl halides or triflates with arylboronic acids or esters.[9]

-

Catalyst Efficacy: Palladium catalysts, particularly those with phosphine ligands like Pd(dppf)Cl₂, are highly efficient for coupling nitrogen-containing heterocycles, which can often inhibit other catalysts.[10][11]

-

Mild Conditions: The reaction typically proceeds under relatively mild conditions, preserving sensitive functional groups like the phenolic hydroxyl.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis of 3-(pyridin-2-yl)phenol from 2-bromopyridine and 3-hydroxyphenylboronic acid.

Materials:

-

2-Bromopyridine

-

3-Hydroxyphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ catalyst (0.03 eq).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under the inert atmosphere, add degassed 1,2-dimethoxyethane and degassed water in a 4:1 ratio.

-

Reaction: Heat the reaction mixture to 80-85 °C and stir vigorously for 12-24 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-(pyridin-2-yl)phenol.

Synthesis and Purification Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow for 3-(Pyridin-2-YL)phenol.

Part 3: Applications in Drug Discovery and Materials Science

The structural features of 3-(pyridin-2-yl)phenol make it a valuable scaffold in several scientific domains.

Medicinal Chemistry

The pyridinylphenol motif is recognized for its potential in developing novel therapeutics. Its ability to engage in multiple types of non-covalent interactions (hydrogen bonding, π-stacking) allows it to bind effectively to biological targets like enzymes and receptors.[1]

-

Anticancer Research: Certain pyridinylphenol derivatives have been shown to selectively inhibit the growth of colorectal cancer (CRC) cells. They achieve this by suppressing Wnt signaling transactivation and downregulating oncogenic Wnt target genes.[12]

-

Antimicrobial Agents: The pyridine scaffold is a core component of many antibacterial and antifungal agents.[1] Derivatives of 3-(pyridin-2-yl)-2-oxazolidinone have exhibited strong antibacterial activity against Gram-positive bacteria, comparable to the antibiotic linezolid.[13]

-

Enzyme Inhibition: The scaffold can be elaborated to design potent and selective kinase inhibitors, which are crucial in oncology and inflammatory disease research.[14]

Caption: Conceptual role of the pyridinylphenol scaffold in drug discovery.

Coordination Chemistry and Materials Science

The nitrogen of the pyridine ring and the oxygen of the phenol group make 3-(pyridin-2-yl)phenol an excellent bidentate ligand for forming stable complexes with various metal ions.[2] These metal complexes have potential applications:

-

Catalysis: As catalysts in organic synthesis.

-

Photosensitizers: As components in photoresponsive materials for applications like photodynamic therapy.[15]

Part 4: Analytical Characterization Workflow

Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step in any research workflow. A multi-technique approach is required.

Protocol for Analytical Characterization:

-

Purity Assessment (HPLC):

-

Dissolve a small sample in a suitable solvent (e.g., acetonitrile/water).

-

Inject onto a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector (monitoring at ~254 nm and 280 nm).[16]

-

Run a solvent gradient to elute the compound. Purity is determined by the area percentage of the main peak.

-

-

Structural Confirmation (NMR):

-

Dissolve ~5-10 mg of the pure compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

-

Confirm the presence of the phenolic -OH, the correct number of aromatic protons with expected splitting patterns, and the eleven distinct carbon signals.

-

-

Mass Verification (MS):

-

Analyze the sample via Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight by observing the [M+H]⁺ ion at m/z = 172.08.

-

-

Functional Group Identification (IR):

-

Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet) to confirm the presence of the O-H and aromatic C=C/C=N functional groups.

-

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 3-(Pyridin-2-YL)phenol (EVT-391370) | 98061-22-4 [evitachem.com]

- 3. 3-(PYRIDIN-2-YL)PHENOL CAS#: 98061-22-4 [amp.chemicalbook.com]

- 4. 3-(Pyridin-2-yl)phenol | C11H9NO | CID 13417094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synchem.de [synchem.de]

- 6. 3-pyridin-2-ylphenol | 98061-22-4 [chemnet.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

Molecular Architecture & Synthetic Utility of 3-(Pyridin-2-yl)phenol: A Technical Monograph

Topic: Molecular Structure & Synthetic Utility of 3-(Pyridin-2-yl)phenol Content Type: Technical Monograph Audience: Researchers, Senior Scientists, Drug Discovery/OLED Engineers

Executive Technical Summary

3-(Pyridin-2-yl)phenol (CAS: 98061-22-4) represents a critical biaryl scaffold in coordination chemistry and pharmacophore design. Unlike its ortho isomer (2-(pyridin-2-yl)phenol), which is renowned for Excited-State Intramolecular Proton Transfer (ESIPT), the meta substitution of the hydroxyl group in the 3-position structurally precludes direct intramolecular hydrogen bonding with the pyridine nitrogen. This geometric constraint enforces a distinct electronic environment, making it a premier ligand precursor for cyclometalated Iridium(III) complexes in phosphorescent OLEDs and a versatile scaffold in kinase inhibitor development.

This guide dissects the molecular conformation, provides a self-validating synthetic protocol, and analyzes the amphoteric purification logic required for high-purity isolation.

Molecular Architecture & Conformational Dynamics

Biaryl Torsion and Steric Environment

The core structure consists of a pyridine ring linked at the C2 position to the C3 position of a phenol ring. The absence of ortho substituents on the phenol ring (relative to the biaryl bond) allows for a relatively low rotational energy barrier around the C–C pivot bond.

-

Conformation: In solution, the molecule exists in dynamic equilibrium between non-planar conformers. Crystallographic data of analogous phenyl-pyridine systems suggests a torsion angle (

) of approximately 20°–40° to minimize steric repulsion between the ortho-hydrogens (Pyridine-H3 and Phenol-H2/H6). -

Electronic Push-Pull: The pyridine nitrogen acts as an electron-deficient acceptor (π-deficient), while the phenolic hydroxyl acts as a π-donor. This "push-pull" character is modulated by the meta connectivity, which interrupts direct conjugation compared to para isomers, preserving distinct aromatic ring currents essential for triplet energy management in OLED hosts.

Amphoteric Character & Solubility Logic

The molecule possesses dual ionization sites, a critical feature for isolation:

-

Pyridine Nitrogen: Basic center (

for conjugate acid). -

Phenolic Hydroxyl: Acidic center (

).

Implication: The molecule is lipophilic (neutral) only in a narrow pH window (approx. pH 6–8). At pH < 4, it exists as a water-soluble pyridinium cation. At pH > 10, it exists as a water-soluble phenolate anion. This property is exploited in the purification protocol below.

Synthetic Methodology: The Self-Validating Protocol

Objective: Synthesis of 3-(Pyridin-2-yl)phenol via Suzuki-Miyaura Cross-Coupling. Scale: 10 mmol basis.

Reaction Design & Causality

We utilize 3-hydroxyphenylboronic acid and 2-bromopyridine .

-

Why this direction? 2-pyridylboronic acids are notoriously unstable (prone to protodeboronation). Coupling a stable phenylboronic acid with a halopyridine is kinetically superior.

-

Catalyst Choice: Pd(PPh

) -

Base: Potassium Carbonate (

) is preferred over stronger bases to prevent excessive oxidation of the phenol.

Step-by-Step Protocol

Step 1: Inert Atmosphere Setup

-

Flame-dry a 100 mL Schlenk flask and backfill with Argon (

) x3. -

Validation: Ensure the flask is cool before adding reagents to prevent thermal decomposition of the catalyst precursor.

Step 2: Reagent Charging

-

Add 2-Bromopyridine (1.58 g, 10.0 mmol).

-

Add 3-Hydroxyphenylboronic acid (1.52 g, 11.0 mmol, 1.1 equiv).

-

Add solvent system: 1,4-Dioxane (40 mL) and Water (10 mL).

-

Note: The 4:1 ratio ensures solubility of both organic halides and inorganic bases.

-

-

Degas the solution by bubbling

for 15 minutes.-

Critical Check: Solution must be oxygen-free to prevent homocoupling of the boronic acid.

-

Step 3: Catalysis & Reflux

-

Add

(4.14 g, 30 mmol) and Pd(PPh -

Heat to 95°C for 12–16 hours.

-

Endpoint Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting bromide (

) should disappear; product appears as a UV-active spot (

Step 4: Amphoteric Workup (The Purification Filter)

-

Cool mixture to RT. Evaporate dioxane under reduced pressure.

-

Dilute residue with EtOAc (50 mL) and Water (50 mL).

-

Acidic Wash (Impurity Removal): Extract the organic layer with 1M HCl (3 x 30 mL).

-

Neutralization & Recovery: Neutralize the combined aqueous acidic extracts with saturated NaHCO

until pH -

Extract the cloudy aqueous mixture with EtOAc (3 x 50 mL). Dry over Na

SO

Synthesis Workflow Diagram

Figure 1: Amphoteric purification strategy ensuring removal of non-basic organic impurities.

Spectroscopic Fingerprinting

Accurate characterization relies on identifying the distinct spin systems of the pyridine and phenol rings.

1H NMR (400 MHz, DMSO-d6) Data Summary:

| Position | Shift ( | Multiplicity | Interpretation |

| OH | 9.65 | s (broad) | Phenolic hydroxyl (D |

| Py-H6 | 8.65 | d ( | |

| Py-H3 | 7.95 | d ( | |

| Py-H4 | 7.88 | td | |

| Ph-H2 | 7.55 | t/m | "Inner" proton between OH and Pyridine. |

| Ph-H6 | 7.50 | d | Ortho to biaryl bond. |

| Ph-H5 | 7.30 | t | Meta to both substituents. |

| Py-H5 | 7.35 | ddd | |

| Ph-H4 | 6.85 | dd | Ortho to OH, Para to Pyridine. |

Key Diagnostic: Look for the downfield doublet at ~8.65 ppm (Pyridine H6) and the broad singlet at ~9.65 ppm (Phenol OH). The "inner" proton (Ph-H2) often appears as a narrow triplet or singlet due to small meta-coupling, distinct from the other aromatic signals.

Functional Applications: Coordination Logic

Cyclometalation in OLEDs

3-(Pyridin-2-yl)phenol serves as a pro-ligand for Iridium(III) phosphorescent emitters.

-

Activation Site: Coordination typically occurs via the Pyridine Nitrogen and the Carbon ortho to the pyridine on the phenyl ring.

-

Regioselectivity Challenge: The phenyl ring has two potential C-H activation sites: C2 (between OH and Py) and C6 (sterically open).

-

Steric Control: Cyclometalation preferentially occurs at C6 (the sterically less hindered position), leaving the C2 position and the C3-OH group untouched.

-

Functionalization: The uncoordinated OH group can then be used to attach solubilizing alkyl chains or dendrons after complex formation, or protected as an ether before complexation to tune solubility.

-

Coordination Diagram

Figure 2: Cyclometalation mode. Note that C-H activation typically occurs at C6 (para to OH) or C2 depending on steric design, forming the N^C chelate.

References

-

PubChem. (2024). Compound Summary: 3-(Pyridin-2-yl)phenol (CID 13417094).[2] National Library of Medicine. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Heller, M., & Schubert, U. S. (2003). Functionalized 2,2'-Bipyridines and 2-Phenylpyridines: Synthesis and Application. Journal of Organic Chemistry. (Context on phenylpyridine ligand synthesis).

Sources

Introduction: The Significance of the 2-(3-Hydroxyphenyl)pyridine Scaffold

An In-Depth Technical Guide to the History and Synthesis of 2-(3-hydroxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

The 2-(3-hydroxyphenyl)pyridine motif is a privileged heterocyclic scaffold that commands significant attention across the landscape of medicinal chemistry and materials science. Its unique structural features—a pyridine ring providing a basic nitrogen atom for hydrogen bonding and salt formation, coupled with a phenolic hydroxyl group that can act as a hydrogen bond donor and acceptor—confer upon it a versatile pharmacophoric profile. This arrangement is crucial for molecular recognition and interaction with biological targets, making it a cornerstone in the design of novel therapeutic agents. Its presence in a variety of biologically active compounds underscores its importance in drug discovery and development. This guide provides a comprehensive exploration of the historical context of its synthesis and details both classical and contemporary methodologies for its preparation, offering valuable insights for researchers engaged in the synthesis and application of this important molecular framework.

A Historical Perspective: Postulating the First Synthesis

While a definitive record of the first synthesis of 2-(3-hydroxyphenyl)pyridine is not prominently documented in the historical chemical literature, we can infer a plausible early route by examining the classical methods of pyridine synthesis available to chemists in the late 19th and early 20th centuries. The landmark discovery of the Hantzsch pyridine synthesis by Arthur Hantzsch in 1881 provides a compelling and logical framework for what might have been the initial preparation of this compound.[1][2][3]

The Hantzsch synthesis is a one-pot cyclocondensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2][3] Given the availability of 3-hydroxybenzaldehyde as a starting material, a plausible first synthesis of a precursor to 2-(3-hydroxyphenyl)pyridine could have been readily envisioned.

A likely classical approach would have involved the reaction of 3-hydroxybenzaldehyde with two equivalents of ethyl acetoacetate and ammonium acetate. This would yield a 1,4-dihydropyridine intermediate, which upon subsequent oxidation (often occurring in situ or upon workup), would lead to the corresponding pyridine-3,5-dicarboxylate. Hydrolysis of the ester groups followed by decarboxylation would then furnish the desired 2-(3-hydroxyphenyl)pyridine.

An alternative, though likely more challenging, early approach could have been a variation of the Chichibabin pyridine synthesis , reported in 1924.[4] This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at elevated temperatures.[4] While powerful for the synthesis of simple pyridines, the harsh conditions and potential for complex side reactions with the phenolic hydroxyl group would have made this a less predictable route.

Modern Synthetic Methodologies: A Paradigm of Efficiency

The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including 2-arylpyridines. These modern methods offer significant advantages over classical syntheses, including milder reaction conditions, higher yields, greater functional group tolerance, and predictable regioselectivity.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of 2-(3-hydroxyphenyl)pyridine and its derivatives. This palladium-catalyzed reaction involves the coupling of an organoboron reagent with an organic halide or triflate. For the synthesis of 2-(3-hydroxyphenyl)pyridine, this typically involves the reaction of a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with 3-hydroxyphenylboronic acid or a protected equivalent. The reaction is generally carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

The Negishi Cross-Coupling Reaction

The Negishi coupling provides another powerful and versatile route to 2-arylpyridines. This reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. A common approach for the synthesis of 2-(3-hydroxyphenyl)pyridine via the Negishi coupling would involve the preparation of a 3-(alkoxy)phenylzinc halide (to protect the phenolic hydroxyl group) and its subsequent reaction with a 2-halopyridine.

Synthesis via Demethylation of 2-(3-Methoxyphenyl)pyridine

A frequently utilized and highly effective strategy for the synthesis of 2-(3-hydroxyphenyl)pyridine involves the preparation of its methoxy-protected precursor, 2-(3-methoxyphenyl)pyridine, followed by a demethylation step. The methoxy group serves as a robust protecting group for the phenol, allowing for a wider range of reaction conditions to be employed during the construction of the biaryl linkage. The synthesis of 2-(3-methoxyphenyl)pyridine can be readily achieved using modern cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, by reacting a 2-halopyridine with 3-methoxyphenylboronic acid or the corresponding organozinc reagent, respectively.

Experimental Protocols

Plausible First Synthesis: A Hantzsch-Type Approach

This protocol describes a plausible, though likely low-yielding, classical synthesis of a precursor to 2-(3-hydroxyphenyl)pyridine based on the Hantzsch reaction.

Step 1: Synthesis of Diethyl 2,6-dimethyl-4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and absolute ethanol (20 mL).[5]

-

To this solution, add ammonium acetate (0.77 g, 10 mmol).[5]

-

Heat the reaction mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Aromatization to Diethyl 2,6-dimethyl-4-(3-hydroxyphenyl)pyridine-3,5-dicarboxylate

-

The crude 1,4-dihydropyridine can be aromatized by dissolving it in glacial acetic acid and treating it with a mild oxidizing agent, such as sodium nitrite or chromium trioxide, at room temperature.

Step 3: Hydrolysis and Decarboxylation to 2-(3-Hydroxyphenyl)pyridine

-

The resulting pyridine-3,5-dicarboxylate is then subjected to basic hydrolysis (e.g., refluxing with aqueous NaOH) to yield the corresponding dicarboxylic acid.

-

Acidification followed by heating of the dicarboxylic acid will induce decarboxylation to afford 2-(3-hydroxyphenyl)pyridine.

Modern Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol outlines a modern and efficient synthesis of 2-(3-hydroxyphenyl)pyridine.

-

To a reaction vessel, add 2-bromopyridine (1.58 g, 10 mmol), 3-hydroxyphenylboronic acid (1.38 g, 10 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.58 g, 0.5 mmol), and a base such as sodium carbonate (2.12 g, 20 mmol).

-

Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio, 50 mL).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the mixture to reflux (around 90-100 °C) with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water (50 mL).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(3-hydroxyphenyl)pyridine.

Demethylation of 2-(3-Methoxyphenyl)pyridine

-

To a solution of 2-(3-methoxyphenyl)pyridine (1.85 g, 10 mmol) in a suitable solvent such as dichloromethane or chloroform, add a demethylating agent. Common reagents for this transformation include boron tribromide (BBr₃) or pyridinium hydrochloride.

-

If using BBr₃, cool the solution to 0 °C and add a 1 M solution of BBr₃ in dichloromethane (12 mL, 12 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of water or methanol.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-(3-hydroxyphenyl)pyridine.

Quantitative Data Summary

| Synthesis Method | Key Reactants | Typical Yield | Reaction Conditions | Reference |

| Hantzsch Synthesis | 3-Hydroxybenzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | Low to Moderate | Reflux in Ethanol | [5] |

| Suzuki-Miyaura Coupling | 2-Bromopyridine, 3-Hydroxyphenylboronic acid | High | Pd catalyst, Base, Reflux | |

| Negishi Coupling | 2-Bromopyridine, 3-(Alkoxy)phenylzinc halide | High | Pd or Ni catalyst, Anhydrous conditions | |

| Demethylation | 2-(3-Methoxyphenyl)pyridine, BBr₃ | High | 0 °C to room temperature |

Visualizations

Synthetic Strategies Overview

Caption: Overview of classical vs. modern synthetic routes.

Hantzsch Pyridine Synthesis Mechanism

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

References

-

Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),... ResearchGate. Available from: [Link]

-

3-hydroxyacetophenone synthesis method - Patsnap Eureka. Patsnap. Available from: [Link]

- Hydroxybenzaldehyde process - US3365500A - Google Patents. Google Patents.

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC. National Center for Biotechnology Information. Available from: [Link]

-

Kröhnke Pyridine Synthesis - ResearchGate. ResearchGate. Available from: [Link]

- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents. Google Patents.

-

Chichibabin pyridine synthesis - Wikipedia. Wikipedia. Available from: [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. MDPI. Available from: [Link]

-

Pyridine, 2-phenyl - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]

-

Kröhnke pyridine synthesis - Wikipedia. Wikipedia. Available from: [Link]

- US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. Royal Society of Chemistry. Available from: [Link]

-

Scheme 1: Classical and traditional methods for the synthesis of functionalized pyridines. - ResearchGate. ResearchGate. Available from: [Link]

- CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google Patents. Google Patents.

-

Synthesis of Pyridine Derivatives from Acetophenone and Ammonium Acetate by Releasing CH4 | Request PDF - ResearchGate. ResearchGate. Available from: [Link]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

-

Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite - ResearchGate. ResearchGate. Available from: [Link]

-

A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts | Request PDF - ResearchGate. ResearchGate. Available from: [Link]

-

Rh‐catalyzed C3/C5‐ demethylation of pyridine. - ResearchGate. ResearchGate. Available from: [Link]

-

Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

-

Chichibabin Reaction | PPTX - Slideshare. Slideshare. Available from: [Link]

-

19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. MDPI. Available from: [Link]

-

Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. Synform. Available from: [Link]

-

(PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - ResearchGate. ResearchGate. Available from: [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry. Available from: [Link]

-

Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles - NIH. National Center for Biotechnology Information. Available from: [Link]

-

An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed. National Center for Biotechnology Information. Available from: [Link]

-

Chichibabin pyridine synthesis - Chemistry Notes. Chemistry Notes. Available from: [Link]

-

Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples - YouTube. YouTube. Available from: [Link]

-

Dissociative Photoionization of Dimethylpyridines and Trimethylpyridine at 266 nm: Dynamics of Methyl Radical Release - PMC - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

-

Production Method of 2-(4'-Methylphenyl)-pyridine - Chempedia - LookChem. LookChem. Available from: [Link]

-

Enamine chemistry. Part 37. Reaction of methyl vinyl ketone with Δ1,8a-2-octalone dienamines. Synthesis of octahydro-1H-benzo[d]naphthalene-2,10(3H,11H)-diones and 9-acetylperhydro-2,4a-ethanonaphthalen-3-ones - Journal of the Chemical Society, Perkin Transactions 1: Organic and Bio-Organic Chemistry (1972-1999). Royal Society of Chemistry. Available from: [Link]

-

Guareschi-Thorpe Condensation. Wiley Online Library. Available from: [Link]

-

Hantzsch pyridine synthesis - overview - ChemTube3D. ChemTube3D. Available from: [Link]

-

Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. SciSpace. Available from: [Link]

-

Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. … ResearchGate. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(3-hydroxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(3-hydroxyphenyl)pyridine, a valuable building block in pharmaceutical and materials science. The featured methodology is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed process for the formation of carbon-carbon bonds. These application notes offer an in-depth discussion of the reaction mechanism, a detailed, field-proven experimental protocol, and essential data for successful synthesis and purification. The information is curated to provide both a theoretical understanding and a practical, step-by-step guide for researchers.

Introduction

The 2-arylpyridine scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. Specifically, 2-(3-hydroxyphenyl)pyridine serves as a key intermediate in the synthesis of various pharmaceutical agents, agrochemicals, and ligands for catalysis. The presence of the hydroxyl group offers a strategic point for further functionalization, making this molecule a versatile precursor for library synthesis in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction has emerged as the premier method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[1][2] This protocol focuses on a reliable and reproducible palladium-catalyzed Suzuki-Miyaura coupling between a 2-halopyridine and 3-hydroxyphenylboronic acid.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, a 2-halopyridine) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) species.

-

Transmetalation: The organoborane (3-hydroxyphenylboronic acid) is activated by a base, forming a boronate species. This activated boron compound then transfers its organic group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: Synthesis of 2-(3-hydroxyphenyl)pyridine

This protocol details a reliable method for the synthesis of 2-(3-hydroxyphenyl)pyridine via a Suzuki-Miyaura coupling reaction. A key advantage of this procedure is the ability to perform the coupling without the need for a protecting group on the phenolic hydroxyl group.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | M/P (°C) | Density (g/mL) | Notes |

| 2-Bromopyridine | C₅H₄BrN | 157.99 | -40 | 1.657 | Corrosive, lachrymator |

| 3-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 200-205 | - | Irritant |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | 275-280 (dec.) | - | Air and moisture sensitive |

| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 851 | 2.54 | Anhydrous |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 11.8 | 1.033 | Flammable, irritant |

| Water (H₂O) | H₂O | 18.02 | 0 | 1.000 | Degassed |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | 0.902 | Flammable |

| Hexanes | C₆H₁₄ | 86.18 | -95 | 0.659 | Flammable |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 1124 | 2.66 | - |

| Silica Gel | SiO₂ | 60.08 | - | - | For column chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq), 3-hydroxyphenylboronic acid (1.2 mmol, 1.2 eq), sodium carbonate (2.5 mmol, 2.5 eq), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 2-(3-hydroxyphenyl)pyridine can be purified by either column chromatography or recrystallization.

-

Column Chromatography:

-

Prepare a silica gel column using a mixture of hexanes and ethyl acetate as the eluent.

-

A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity, is recommended.

-

The product-containing fractions can be identified by TLC, combined, and the solvent removed under reduced pressure to yield the pure product.

-

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as a mixture of ethanol and water or acetone and water.[4]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.[4]

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[4]

-

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum of 2-(3-hydroxyphenyl)pyridine would show characteristic signals for the pyridine and phenyl protons.[5]

Discussion and Key Considerations

-

Choice of Halopyridine: While 2-bromopyridine is used in this protocol, 2-chloropyridine can also be a suitable starting material, though it may require more forcing reaction conditions or a more active catalyst system.

-

Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commercially available catalyst that is effective for a wide range of Suzuki couplings.[1][6] The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

-

Base: An inorganic base such as sodium carbonate is crucial for the activation of the boronic acid in the transmetalation step. Other bases like potassium carbonate or potassium phosphate can also be employed.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. Water plays a beneficial role in dissolving the base and facilitating the transmetalation step.[1]

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

-

Protecting Group-Free Approach: The direct use of 3-hydroxyphenylboronic acid without a protecting group is a significant advantage of this protocol, as it shortens the synthetic sequence and improves overall efficiency. The basic reaction conditions are generally compatible with the free hydroxyl group.[3]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure the catalyst is not old or degraded. Use fresh catalyst. |

| Insufficiently inert atmosphere | Thoroughly degas solvents and ensure a good inert gas seal. | |

| Poor quality reagents | Use high-purity starting materials. | |

| Formation of side products | Homocoupling of boronic acid | Ensure an excess of the halopyridine is not used. Optimize base and temperature. |

| Protodeboronation | Use anhydrous solvents and ensure the base is dry. | |

| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider using a different purification technique like recrystallization. |

| Peak tailing in chromatography | For basic compounds like pyridines, adding a small amount of a competing base (e.g., triethylamine) to the eluent can improve peak shape.[7] |

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 2-(3-hydroxyphenyl)pyridine. The protocol detailed in these application notes provides a clear and practical guide for researchers in various fields. By understanding the underlying mechanism and paying attention to the key experimental parameters, scientists can successfully synthesize this valuable compound for their research and development endeavors.

References

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

-

PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications (RSC Publishing). [Link]

-

Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. [Link]

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. [Link]

-

Automated Hydrophobic Interaction Chromatography Column Selection for Use in Protein Purification. PMC - NIH. [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

-

Optimization of a hydrophobic interaction chromatography step for recombinant protein purification. Cytiva. [Link]

- Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives.

-

Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. ResearchGate. [Link]

-

1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. [Link]

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]

-

Interpreting & working with protein chromatography chromatograms - w/practical look on an AKTA. YouTube. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]

-

The Suzuki Reaction. Chem 115 Myers. [Link]

-

Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

The crystal structure of 2-(2-hydroxyphenyl)-3-(pyridin-2-yl)-2,3- dihydroquinazolin-4(1H)-one, C19H15N3O2. ResearchGate. [Link]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Hydroxypyridine(109-00-2) 1H NMR [m.chemicalbook.com]

- 6. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of 3-(Pyridin-2-yl)phenol in Multicomponent Reactions: A Guide for Synthetic and Medicinal Chemists

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, have emerged as a powerful strategy to achieve this goal, offering significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. Within the vast arsenal of building blocks for MCRs, 3-(Pyridin-2-yl)phenol stands out as a particularly intriguing scaffold. This molecule uniquely combines the nucleophilic character of a phenol with the coordination and hydrogen bonding capabilities of a pyridine ring, opening up a wide array of possibilities for the synthesis of novel heterocyclic compounds with potential biological activity.[1][2] The presence of both a phenolic hydroxyl group and a pyridine nitrogen allows for its participation in a variety of named reactions and facilitates the generation of libraries of compounds for high-throughput screening.[3] This guide provides an in-depth exploration of the utility of 3-(Pyridin-2-yl)phenol in MCRs, offering detailed protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.

Core Principles: The Dual Reactivity of 3-(Pyridin-2-yl)phenol

The synthetic versatility of 3-(Pyridin-2-yl)phenol in multicomponent reactions stems from the distinct yet cooperative reactivity of its two key functional groups: the phenolic hydroxyl group and the pyridine nitrogen.

-

The Phenolic Moiety as a Nucleophile: The hydroxyl group of the phenol ring is a potent nucleophile, particularly when deprotonated to the corresponding phenoxide. This nucleophilicity is central to its participation in reactions such as the synthesis of chromene derivatives, where it undergoes a Michael addition to an in situ-generated Knoevenagel adduct. The electron-donating nature of the hydroxyl group also activates the aromatic ring towards electrophilic substitution, a feature that can be exploited in certain MCRs.

-

The Pyridine Ring as a Modulating and Coordinating Group: The pyridine nitrogen introduces a basic site into the molecule, allowing it to act as an internal base or to be protonated under acidic conditions, thereby influencing the overall reaction pathway. Furthermore, the nitrogen atom's ability to coordinate to metal catalysts can be leveraged to direct reactions and enhance selectivity. This dual functionality makes 3-(Pyridin-2-yl)phenol a "smart" building block, capable of actively participating in and influencing the course of a multicomponent assembly.

Application Note 1: Synthesis of Pyridyl-Substituted Chromenes via a Three-Component Reaction

One of the most well-established and valuable applications of phenols in multicomponent reactions is the synthesis of 2-amino-4H-chromenes. These scaffolds are prevalent in a wide range of biologically active compounds. The use of 3-(Pyridin-2-yl)phenol in this reaction allows for the direct incorporation of a pyridine moiety into the chromene framework, generating novel compounds with potential applications in drug discovery.

Reaction Principle and Mechanism

This one-pot, three-component reaction involves the condensation of an aldehyde, malononitrile, and 3-(Pyridin-2-yl)phenol. The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene. This is followed by a Michael addition of the 3-(pyridin-2-yl)phenoxide, and subsequent intramolecular cyclization and tautomerization to afford the final 2-amino-4-(aryl)-7-(pyridin-2-yl)-4H-chromene-3-carbonitrile.

Figure 1: General workflow for the synthesis of pyridyl-substituted chromenes.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(aryl)-7-(pyridin-2-yl)-4H-chromene-3-carbonitriles

Materials:

-

3-(Pyridin-2-yl)phenol

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Malononitrile

-

Basic catalyst (e.g., piperidine, triethylamine, or a solid-supported base)

-

Solvent (e.g., ethanol, water, or a mixture)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(Pyridin-2-yl)phenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in the chosen solvent (10 mL).

-

Add a catalytic amount of the base (e.g., 0.1 mmol of piperidine).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

-

The product often precipitates from the reaction mixture. Collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Table 1: Representative Examples of Pyridyl-Substituted Chromene Synthesis

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Ethanol | 3 | 92 |

| 2 | 4-Chlorobenzaldehyde | Triethylamine | Water | 4 | 88 |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol/Water (1:1) | 2.5 | 95 |

| 4 | 2-Naphthaldehyde | Piperidine | Ethanol | 5 | 85 |

Causality Behind Experimental Choices:

-

Catalyst: A basic catalyst is essential to deprotonate the phenol and to catalyze the Knoevenagel condensation. The choice of base can influence the reaction rate and yield. Piperidine and triethylamine are commonly used and effective.

-

Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate. Protic solvents like ethanol and water are often preferred for their ability to facilitate proton transfer steps in the mechanism. Green chemistry principles encourage the use of water as a solvent when possible.[4]

-

Reaction Temperature: Refluxing conditions are typically employed to ensure a reasonable reaction rate.

Application Note 2: A Pseudo-Betti Reaction Approach

The Betti reaction is a classic multicomponent reaction that involves the condensation of a phenol, an aldehyde, and an amine to form an aminobenzylphenol.[5] While a direct Betti reaction with 3-(Pyridin-2-yl)phenol is conceivable, a "pseudo-Betti" approach, where the pyridine moiety of one reactant interacts with the other components, has been reported with related structures.[6] This suggests a potential pathway for creating novel ligands and biologically active molecules.

Conceptual Workflow

In a hypothetical pseudo-Betti reaction involving 3-(Pyridin-2-yl)phenol, the reaction could proceed between an aldehyde, a primary or secondary amine, and 3-(Pyridin-2-yl)phenol. The pyridine nitrogen could act as an internal base to facilitate the reaction or coordinate with a Lewis acid catalyst.

Figure 2: Conceptual diagram of a pseudo-Betti reaction.

Exploratory Protocol for a Pseudo-Betti Type Reaction

Materials:

-

3-(Pyridin-2-yl)phenol

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Amine (e.g., aniline, morpholine)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

-

Optional: Lewis acid catalyst (e.g., ZnCl₂, InCl₃)

Procedure:

-

Combine 3-(Pyridin-2-yl)phenol (1.0 mmol), the aldehyde (1.0 mmol), and the amine (1.0 mmol) in a reaction vessel.

-

If using a solvent, add 5-10 mL of the chosen solvent. For a solvent-free reaction, proceed to the next step.

-

If using a catalyst, add a catalytic amount (e.g., 10 mol%).

-

Heat the mixture with stirring. The optimal temperature will depend on the reactants and solvent (e.g., 80-120 °C).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. If a solid precipitates, collect it by filtration.

-

If no solid forms, purify the crude product by column chromatography.

-

Characterize the product by spectroscopic methods.

Trustworthiness and Self-Validation:

The protocols described are based on well-established multicomponent reactions. The identity and purity of the synthesized compounds must be rigorously confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and, if possible, single-crystal X-ray diffraction. This comprehensive characterization serves as a self-validating system for the described protocols.

Future Outlook and Broader Applications

The utility of 3-(Pyridin-2-yl)phenol in multicomponent reactions is not limited to the examples provided. Its unique structural features make it a promising candidate for a variety of other MCRs, including:

-

Ugi and Passerini Reactions: The phenolic hydroxyl group could potentially act as the acidic component in these isocyanide-based MCRs, leading to the synthesis of complex peptidomimetics and other biologically relevant structures.

-

Hantzsch and Biginelli-type Reactions: While less conventional, the reactivity of the phenol ring could be harnessed in condensations leading to pyridines and dihydropyrimidinones.

The exploration of 3-(Pyridin-2-yl)phenol in these and other MCRs represents a fertile ground for the discovery of novel heterocyclic scaffolds. The resulting libraries of pyridyl-substituted heterocycles will be of significant interest to researchers in drug development and materials science, offering a rich source of new chemical entities for screening and optimization. The principles and protocols outlined in this guide provide a solid foundation for embarking on such exciting synthetic endeavors.

References

-

Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124. [Link]

-

Shushizadeh, M. R., & Keivan-Abad, M. (2014). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Jundishapur Journal of Natural Pharmaceutical Products, 9(4), e17808. [Link]

- Kazemi, M., Al Assi, G., Javahershenas, R., & Sharma, R. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. [Journal Name, if available].

- Chen, M.-T., Li, Y.-R., Wang, Z.-Q., & Zhang, D.-W. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Journal Name, if available].

- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.

-

Herzon, S. B., et al. (2025). Three-component assembly and structure–function relationships of (–)-gukulenin A. ChemRxiv. [Link]

-

Hung, A. W., et al. (2011). Application of diversity-oriented synthesis to the generation of three-dimensional fragment collections. Proceedings of the National Academy of Sciences, 108(17), 6799-6804. [Link]

- Twigg, J. D., et al. (2016). Diversity-oriented synthesis of partially saturated bicyclic heteroaromatic fragments. Organic & Biomolecular Chemistry, 14(28), 6736-6741.

-

El-borai, M. A., et al. (2017). Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives and their biological activity. Molecules, 22(5), 785. [Link]

-

Ali, M. A., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(16), 4882. [Link]

- Betti, M. (1900). Sopra una nuova serie di composti organici azotati. Gazzetta Chimica Italiana, 30(2), 301-309.

- Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.

-

Bagley, M. C., et al. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

- Al-Mulla, A. (2017). A review on the Hantzsch reaction: syntheses, applications and challenges. Arabian Journal of Chemistry, 10, S366-S383.

- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.

-

de Andrade, G. F., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35085-35111. [Link]

-

Fadda, A. A., et al. (2014). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 19(11), 18035-18047. [Link]

-

Tu, S., et al. (2010). Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. Chemical Research in Chinese Universities, 26(6), 937-941. [Link]

-

Xin, X., et al. (2010). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 8(13), 3078-3082. [Link]

-

Mirzazadeh, Y. (2025). Synthesis of chromenen derivatives using multicomponent reactions and SiO₂/Fe₃O₄ nanoparticles. Journal of Medical, Chemical and Biomedical Engineering, 1(3), 194-200. [Link]

- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.

-

Shaabani, A., et al. (2013). Recent developments in utility of green multi-component reactions for the efficient synthesis of polysubstituted pyrans, thiopyrans, pyridines, and pyrazoles. Molecular Diversity, 17(4), 737-767. [Link]

- Weber, L. (2002). Multi-component reactions and evolutionary chemistry. Drug Discovery Today, 7(2), 143-147.

-

Dömling, A. (2013). Diversity oriented syntheses of conventional heterocycles by smart multi component reactions (MCRs) of the last decade. Molecules, 18(10), 12153-12197. [Link]

-

Wang, L., et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines [mdpi.com]

- 6. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]

Application Note: The Strategic Utility of 3-(Pyridin-2-YL)phenol in the Synthesis of Pharmaceutical Intermediates

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-(Pyridin-2-YL)phenol as a pivotal intermediate in pharmaceutical synthesis. We will explore its synthesis, focusing on robust palladium-catalyzed cross-coupling methodologies, and detail its subsequent derivatization into novel molecules with therapeutic potential. The core of this note is a practical examination of how this scaffold serves as a foundational element for developing selective cyclooxygenase-2 (COX-2) inhibitors, complete with detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Pyridinyl-Phenol Scaffold

In the landscape of modern drug discovery, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets. The 3-(Pyridin-2-YL)phenol structure, which marries a pyridine ring to a phenol moiety, is one such scaffold.[1] This combination is not merely incidental; the pyridine ring, a bioisostere of a phenyl group, can serve as a hydrogen bond acceptor and influence the molecule's solubility and metabolic profile.[2][3] Concurrently, the phenolic hydroxyl group provides a crucial handle for hydrogen bonding and a convenient point for synthetic modification to fine-tune a compound's pharmacokinetic and pharmacodynamic properties.[2]

The utility of this scaffold is particularly evident in the pursuit of anti-inflammatory agents. A significant number of compounds designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, feature pyridine-based structures.[4][5][6][7] This guide will provide the foundational knowledge and practical protocols to leverage the 3-(Pyridin-2-YL)phenol intermediate in synthetic campaigns aimed at discovering next-generation therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for experimental success and safety. The key properties of 3-(Pyridin-2-YL)phenol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [8][9] |

| Molecular Weight | 171.19 g/mol | [8][9] |

| CAS Number | 98061-24-4 | [8][9] |

| Boiling Point | 350.0 ± 25.0 °C (Predicted) | [10] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [10] |

| pKa | 9.43 ± 0.10 (Predicted) | [10] |

GHS Hazard Statement: According to aggregated data, 3-(Pyridin-2-YL)phenol is classified as causing skin and serious eye irritation and may cause respiratory irritation. It may also be harmful if swallowed.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[11][12] This palladium-catalyzed reaction offers high tolerance for various functional groups and generally proceeds with high yields.[13]

The reaction mechanism involves a catalytic cycle comprising three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: General scheme for the Suzuki-Miyaura synthesis of 3-(Pyridin-2-YL)phenol.

Protocol 1: Synthesis of 3-(Pyridin-2-YL)phenol

Objective: To synthesize the title compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Bromopyridine

-

3-Hydroxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet

Procedure:

-

To a 250 mL round-bottom flask, add 3-hydroxyphenylboronic acid (1.0 eq), 2-bromopyridine (1.1 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v).

-

Stir the mixture for 15 minutes to dissolve the reagents.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.

-

Causality Note: The catalyst is added last to prevent premature degradation. The phosphine ligands stabilize the Pd(0) state, which is essential for the oxidative addition step.

-

-

Heat the reaction mixture to 85-95 °C and maintain it under a nitrogen atmosphere for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add 100 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and partition the layers.

-

Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Combine the organic extracts and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(Pyridin-2-YL)phenol as a solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of starting material signals and the appearance of a new set of aromatic signals corresponding to the coupled product.

Application in Pharmaceutical Intermediate Synthesis: A COX-2 Inhibitor Case Study

With the 3-(Pyridin-2-YL)phenol scaffold in hand, the phenolic hydroxyl group serves as an excellent nucleophile for introducing further complexity, a common strategy in building potential COX-2 inhibitors.[4][14] The following protocol outlines a representative etherification reaction to append a side chain, a key step in creating more drug-like molecules.

Sources

- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives | MDPI [mdpi.com]

- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.aalto.fi [research.aalto.fi]

- 8. 3-(Pyridin-2-yl)phenol | C11H9NO | CID 13417094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 3-(PYRIDIN-2-YL)PHENOL | 98061-22-4 [chemicalbook.com]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. noveltyjournals.com [noveltyjournals.com]

Application Note: 3-(Pyridin-2-yl)phenol Derivatives as Fragment-Based Kinase Inhibitors

Abstract

This guide details the strategic application of 3-(pyridin-2-yl)phenol scaffolds in the development of ATP-competitive enzyme inhibitors.[1] Focusing on Serine/Threonine kinases, we explore the structural rationale of this "privileged fragment," provide a robust Suzuki-Miyaura synthesis protocol, and detail a high-throughput bioluminescent screening workflow (ADP-Glo™).[1] This document is designed for medicinal chemists and screening scientists seeking to optimize fragment-to-lead campaigns.[1]

The Pharmacophore: Rationale & Mechanism

The 3-(pyridin-2-yl)phenol moiety acts as a biaryl pharmacophore that mimics the adenine ring of ATP. Its utility in drug discovery stems from its ability to form a "bidentate" interaction with the kinase hinge region.

Structural Logic[1][2]

-

Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA).[1] In the ATP binding pocket, this often interacts with the backbone amide NH of the hinge region (e.g., Val, Leu, or Met residues).

-

Phenolic Hydroxyl (C3-OH): Acts as a Hydrogen Bond Donor/Acceptor.[1] It can anchor the molecule to the catalytic lysine or aspartate (DFG motif), or interact with water networks deep in the pocket (the "water bridge").

-

Biaryl Twist: The single bond rotation allows the molecule to adopt a non-planar conformation (approx. 20-40° torsion), improving solubility and allowing induced-fit binding.

Mechanism of Action (MOA)

These derivatives function primarily as Type I Kinase Inhibitors , binding to the active conformation of the enzyme (DFG-in) and competing directly with ATP.

Figure 1: Mechanistic binding mode of the phenylpyridine scaffold within the kinase ATP pocket.[1]

Chemical Synthesis Protocol

Objective: Synthesize 3-(pyridin-2-yl)phenol via Suzuki-Miyaura cross-coupling. Scale: 1.0 mmol (Pilot Scale).

Reagents & Equipment[1][3][4][5][6][7][8][9]

-

Reactant A: 2-Bromopyridine (158 mg, 1.0 mmol).[1]

-

Reactant B: 3-Hydroxyphenylboronic acid (165 mg, 1.2 mmol).[1]

-

Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (41 mg, 5 mol%).[1] Expert Note: This catalyst is preferred over Pd(PPh₃)₄ for its stability against oxidation.[1]

-

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (1.5 mL).[1]

-

Solvent: 1,4-Dioxane (6 mL).

-

Inert Gas: Argon or Nitrogen balloon.[1]

Step-by-Step Methodology

-

Degassing: In a 20 mL microwave vial or round-bottom flask, combine 1,4-dioxane and the aqueous K₂CO₃. Sparge with Argon for 10 minutes. Why? Oxygen poisons Palladium(0) species, leading to homocoupling byproducts.[1]

-

Addition: Add 2-Bromopyridine, 3-Hydroxyphenylboronic acid, and Pd(dppf)Cl₂.

-

Reaction: Seal the vessel. Heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1). The product usually appears as a UV-active spot with lower Rf than the bromide.

-

Workup:

-

Purification: Flash Column Chromatography.

Enzymatic Assay Protocol (ADP-Glo™)

Objective: Determine the IC₅₀ of the synthesized derivative against a target kinase (e.g., CK2 or PIM1).[1] Method: ADP-Glo™ Kinase Assay (Promega).[1] This assay quantifies ADP produced during the kinase reaction, which is a direct measure of activity.[4][5][6]

Experimental Design

| Parameter | Value |

| Plate Format | 384-well, solid white, low-volume |

| Enzyme Conc. | 1–5 nM (Optimization required per kinase) |

| ATP Conc. | At |